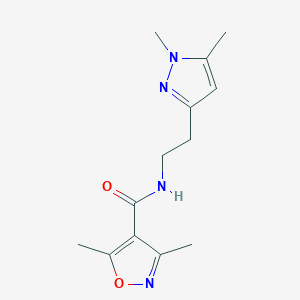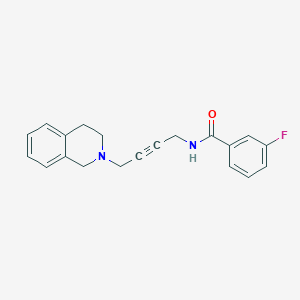
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic molecule known for its diverse applications in scientific research. Its structure comprises a 3,4-dihydroisoquinoline moiety linked via a butynyl chain to a 3-fluorobenzamide group. This distinct structure imparts unique chemical properties and reactivity, making it an object of interest in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline core: This can be achieved through Pictet-Spengler cyclization.
Butynyl chain incorporation: The 3,4-dihydroisoquinoline is alkylated with a but-2-yne derivative using standard alkylation conditions.
Attachment of the 3-fluorobenzamide group: This is typically performed via amide bond formation using a coupling reagent like EDC or DCC under mild conditions.
Industrial Production Methods
Industrial production may streamline these steps by using automated synthesizers and optimizing reaction conditions for higher yields and purity. The scalability of the synthesis relies on fine-tuning each step to minimize by-products and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reductive amination is feasible due to the presence of the amide bond.
Substitution: Electrophilic aromatic substitution can occur on the fluorobenzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitration agents (e.g., nitric acid).
Major Products
Oxidation: The formation of corresponding oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the development of novel polymers.
Biology
Enzyme Inhibition: Functions as an inhibitor for certain enzymes.
Receptor Binding Studies: Evaluated for its binding affinity to various receptors.
Medicine
Drug Development: Potential candidate for pharmaceutical applications, particularly in the central nervous system disorders.
Industry
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: Used as a standard or reference compound in analytical techniques.
作用机制
The compound exerts its effects primarily through binding interactions with molecular targets such as enzymes or receptors. The fluorobenzamide group facilitates interactions with hydrophobic pockets in proteins, while the isoquinoline and butynyl moieties enhance binding specificity and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-fluorobenzamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-yn-1-yl)-3-fluorobenzamide
3-fluoro-N-(4-(isoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
Uniqueness
The unique combination of a but-2-yn-1-yl linker and the specific substitution pattern on the benzamide ring distinguishes N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide from its analogs. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
There's quite a bit to digest there, but isn't it fascinating how chemistry intertwines with so many aspects of our lives? What do you think?
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCQFMCEWMZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
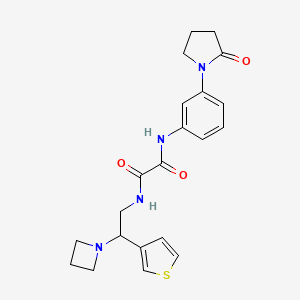
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)
![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982325.png)
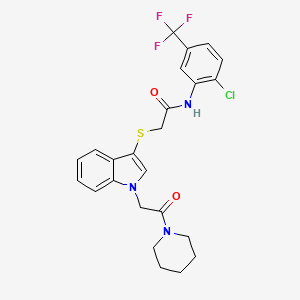
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2982328.png)
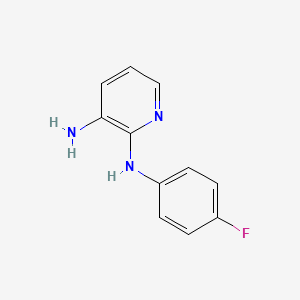
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2982332.png)
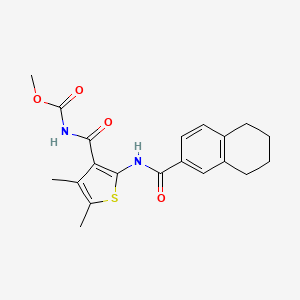
![2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2982336.png)
![[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride](/img/structure/B2982337.png)
![3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2982339.png)
![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)
